molecular formula C16H12Cl3I2N3OS B11704228 3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide

3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11704228
M. Wt: 654.5 g/mol
InChI Key: SQOVTFHBSUSOAM-UHFFFAOYSA-N
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Description

3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3I2N2O This compound is known for its unique structure, which includes multiple halogen atoms and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the iodination of aniline derivatives followed by the introduction of the trichloroethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide
  • 3-iodo-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide
  • 3-iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide

Uniqueness

What sets 3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide apart from similar compounds is its specific combination of halogen atoms and functional groups

Properties

Molecular Formula

C16H12Cl3I2N3OS

Molecular Weight

654.5 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3I2N3OS/c17-16(18,19)14(23-13(25)9-2-1-3-11(21)8-9)24-15(26)22-12-6-4-10(20)5-7-12/h1-8,14H,(H,23,25)(H2,22,24,26)

InChI Key

SQOVTFHBSUSOAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)I

Origin of Product

United States

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